molecular formula C11H16O2S B7989624 4-Methoxy-3-n-propoxyphenyl methyl sulfide

4-Methoxy-3-n-propoxyphenyl methyl sulfide

Cat. No.: B7989624
M. Wt: 212.31 g/mol
InChI Key: SNKDDXIMSDKZTQ-UHFFFAOYSA-N
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Description

4-Methoxy-3-n-propoxyphenyl methyl sulfide is an organic compound with the molecular formula C11H16O2S. It is characterized by the presence of methoxy and propoxy groups attached to a phenyl ring, along with a methyl sulfide group. This compound is used primarily in research settings and has various applications in organic synthesis and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-n-propoxyphenyl methyl sulfide typically involves the reaction of 4-methoxyphenol with n-propyl bromide in the presence of a base to form 4-methoxy-3-n-propoxyphenol. This intermediate is then reacted with methylthiolating agents such as methyl iodide in the presence of a base to yield the final product .

Industrial Production Methods

The reactions are typically carried out in batch reactors with careful control of temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-n-propoxyphenyl methyl sulfide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-3-n-propoxyphenyl methyl sulfide is used in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Methoxy-3-n-propoxyphenyl methyl sulfide involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze oxidation and reduction reactions. It may also participate in signaling pathways by modifying the activity of specific proteins through covalent bonding .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl methyl sulfide
  • 3-n-Propoxyphenyl methyl sulfide
  • 4-Methoxy-3-ethoxyphenyl methyl sulfide

Uniqueness

4-Methoxy-3-n-propoxyphenyl methyl sulfide is unique due to the combination of methoxy and propoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

1-methoxy-4-methylsulfanyl-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2S/c1-4-7-13-11-8-9(14-3)5-6-10(11)12-2/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKDDXIMSDKZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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